

MeOSuc-Gly-Leu-Phe-AMC: A Comprehensive Technical Guide for Proteasome Research

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Compound of Interest

Compound Name: MeOSuc-Gly-Leu-Phe-AMC

Cat. No.: B6303609

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fluorogenic proteasome substrate, **MeOSuc-Gly-Leu-Phe-AMC**. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this tool in the study of proteasome activity and the discovery of novel therapeutic agents. This document outlines the substrate's core properties, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of its application.

Core Properties and Data Presentation

MeOSuc-Gly-Leu-Phe-AMC is a synthetic peptide substrate designed to specifically measure the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasomes. The peptide sequence, Gly-Leu-Phe, is recognized and cleaved by the $\beta 5$ subunit of the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.

While specific kinetic parameters (K_m and V_{max}) for **MeOSuc-Gly-Leu-Phe-AMC** are not widely published, the properties of the closely related and commonly used chymotrypsin-like substrate, Suc-LLVY-AMC, provide a valuable reference point for experimental design.

Table 1: Properties of **MeOSuc-Gly-Leu-Phe-AMC**

Property	Value
Full Name	Methoxycarbonyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin
Target Enzyme	20S and 26S Proteasome
Specific Activity	Chymotrypsin-like (β 5 subunit)
Detection Method	Fluorometric
Fluorophore	7-amino-4-methylcoumarin (AMC)
Excitation Wavelength	360-380 nm
Emission Wavelength	440-460 nm
Solubility	Soluble in DMSO

Table 2: Comparative Properties of Suc-LLVY-AMC

Property	Value
Full Name	Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin
Target Enzyme	20S and 26S Proteasome
Specific Activity	Chymotrypsin-like (β 5 subunit)
Working Concentration	50-200 μ M ^[1]
Excitation Wavelength	380 nm ^[1]
Emission Wavelength	460 nm ^[1]
Solubility	Soluble in DMSO ^[1]

Experimental Protocols

The following is a detailed methodology for a standard proteasome activity assay using a fluorogenic substrate like **MeOSuc-Gly-Leu-Phe-AMC**. This protocol is adaptable for use with purified proteasomes, as well as cell and tissue lysates.

Materials and Reagents

- **MeOSuc-Gly-Leu-Phe-AMC** substrate
- Purified 20S or 26S proteasome, or cell/tissue lysate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT)
- Proteasome Inhibitor (e.g., MG-132)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate
- Fluorometric plate reader

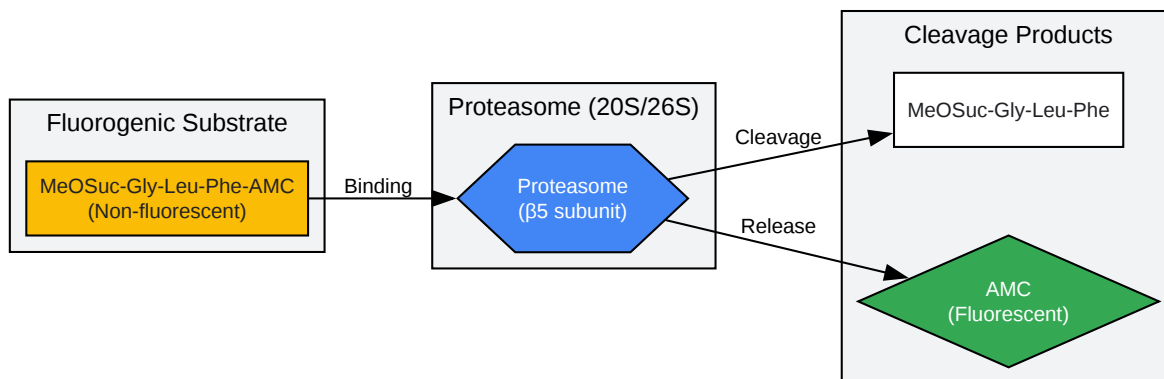
Experimental Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **MeOSuc-Gly-Leu-Phe-AMC** (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
 - Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).
 - Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132) in DMSO.
 - Prepare the proteasome sample (purified enzyme or lysate) at the desired concentration in Assay Buffer.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Sample wells: Proteasome sample and Assay Buffer.

- Inhibitor control wells: Proteasome sample, proteasome inhibitor (to a final concentration that ensures complete inhibition, e.g., 20 μ M MG-132), and Assay Buffer.
- Blank wells: Assay Buffer only.
- The total volume in each well should be consistent (e.g., 100 μ L).
- Initiation and Measurement:
 - Pre-incubate the plate at 37°C for 10-15 minutes.
 - Initiate the reaction by adding the substrate working solution to all wells.
 - Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.
- Data Analysis:
 - Subtract the fluorescence signal of the blank wells from all other readings.
 - The proteasome-specific activity is determined by subtracting the signal from the inhibitor control wells from the signal of the sample wells.
 - The rate of AMC release can be calculated from the linear portion of the kinetic curve and converted to enzymatic activity using a standard curve generated with free AMC.

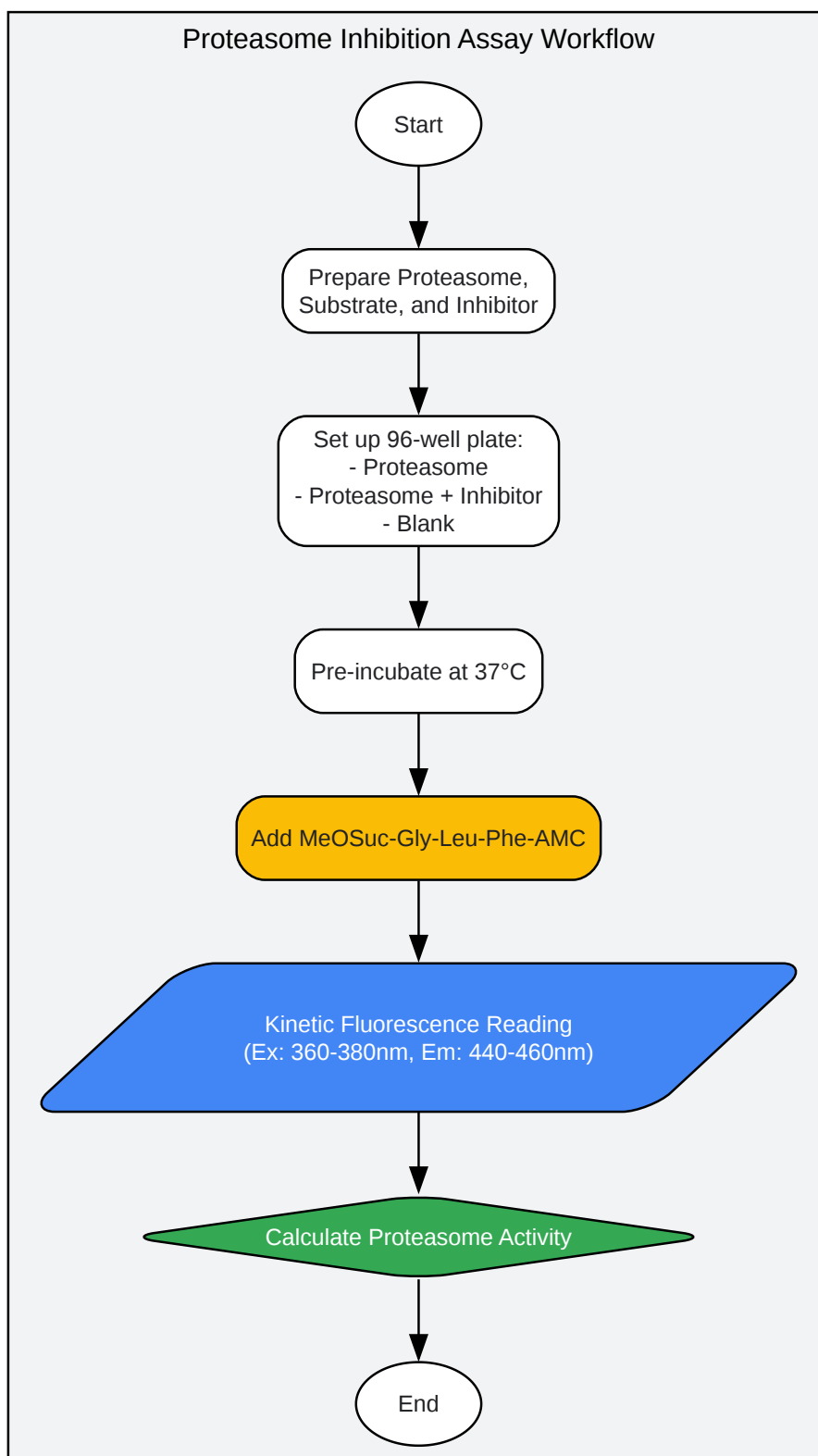
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Enzymatic cleavage of **MeOSuc-Gly-Leu-Phe-AMC** by the proteasome.



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References

- 1. ubpbio.com [ubpbio.com]
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